molecular formula C10H18ClNO2 B6186979 rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride CAS No. 2639388-66-0

rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride

Cat. No. B6186979
CAS RN: 2639388-66-0
M. Wt: 219.7
InChI Key:
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Description

Rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride (Rac-Methyl-OHC) is a novel synthetic compound with a wide range of potential applications in the scientific research and laboratory settings. Rac-Methyl-OHC is an indole derivative, which is a type of aromatic compound that is composed of a benzene ring with a nitrogen atom at the ring's center. It is a white powder, and its hydrochloride salt is soluble in water, alcohol, and other organic solvents. Rac-Methyl-OHC has been demonstrated to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Rac-Methyl-OHC has a wide range of potential applications in scientific research. It has been studied for its potential as a neuroprotective agent, as it has been shown to possess antioxidant and anti-inflammatory properties. It has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Rac-Methyl-OHC has been studied for its potential in the treatment of cancer, as it has been demonstrated to possess anti-tumor properties.

Mechanism of Action

The exact mechanism of action of Rac-Methyl-OHC is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory, inhibiting the release of inflammatory mediators and reducing inflammation. Additionally, Rac-Methyl-OHC is thought to act as an anti-tumor agent by inhibiting the growth of tumor cells and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Rac-Methyl-OHC has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may protect cells from oxidative damage and reduce inflammation. Additionally, Rac-Methyl-OHC has been demonstrated to possess anti-tumor properties, as it has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. It has also been demonstrated to possess neuroprotective properties, as it has been shown to reduce the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Rac-Methyl-OHC has a number of advantages for laboratory experiments. It is a white powder, and its hydrochloride salt is soluble in water, alcohol, and other organic solvents, making it easy to handle and store. Additionally, Rac-Methyl-OHC has been demonstrated to possess a variety of biochemical and physiological effects, making it a useful tool for a wide range of scientific research applications. However, there are also a number of limitations to its use in laboratory experiments. Rac-Methyl-OHC is a synthetic compound, and its exact mechanism of action is not fully understood. Additionally, it has not been approved for human use, and therefore its safety and efficacy in humans has not been established.

Future Directions

There are a number of potential future directions for the use of Rac-Methyl-OHC in scientific research. One potential direction is to further explore its potential as a neuroprotective agent, as it has been demonstrated to possess antioxidant and anti-inflammatory properties. Additionally, Rac-Methyl-OHC could be studied for its potential in the treatment of cancer, as it has been demonstrated to possess anti-tumor properties. Another potential direction is to explore its potential as a treatment for other diseases, such as cardiovascular diseases, diabetes, and obesity. Finally, further research could be conducted to better understand its exact mechanism of action and to establish its safety and efficacy in humans.

Synthesis Methods

Rac-Methyl-OHC is synthesized by a two-step process. The first step involves the reaction of 3-methyl-2-oxindole with hydrochloric acid, which yields rac-methyl (rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride)-octahydro-1H-indole-5-carboxylic acid. The second step involves the reaction of the acid with sodium bicarbonate, which yields Rac-Methyl-OHC hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-bromo-1-propanol", "ethyl acetoacetate", "sodium hydride", "2,3-dihydro-1H-indole", "methyl iodide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-bromopropionate by reacting 3-bromo-1-propanol with ethyl acetoacetate in the presence of sodium hydride.", "Step 2: Preparation of 2,3-dihydro-1H-indole by reducing indole with sodium hydride in diethyl ether.", "Step 3: Alkylation of 2,3-dihydro-1H-indole with methyl iodide to form N-methyl-2,3-dihydro-1H-indole.", "Step 4: Condensation of N-methyl-2,3-dihydro-1H-indole with ethyl 3-bromopropionate in the presence of sodium hydride to form ethyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate.", "Step 5: Methylation of ethyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate with methyl iodide in the presence of sodium hydroxide to form rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate.", "Step 6: Formation of rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate hydrochloride by reacting rac-methyl (3aR,5S,7aR)-octahydro-1H-indole-5-carboxylate with hydrochloric acid in water." ] }

CAS RN

2639388-66-0

Molecular Formula

C10H18ClNO2

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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